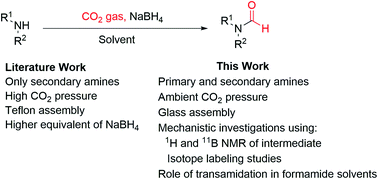Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4†
RSC Advances Pub Date: 2021-07-27 DOI: 10.1039/D1RA04848A
Abstract
Herein, we report a sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas. The developed approach is catalyst free, and does not need pressure or a specialized reaction assembly. The reductive formylation of CO2 with sodium borohydride generates formoxy borohydride species in situ, as confirmed by 1H and 11B NMR spectroscopy. The in situ formation of formoxy borohydride species is prominent in formamide based solvents and is critical for the success of the N-formylation reactions. The formoxy borohydride is also found to promote transamidation reactions as a competitive pathway along with reductive functionalization of CO2 with amine leading to N-formylation of amines.

Recommended Literature
- [1] Restoration of triphenylphosphine using the “sulfur method”: two valuable chemicals from waste products†
- [2] Dehydration triggered asymmetric hydrogenation of 3-(α-hydroxyalkyl)indoles†
- [3] Mitochondria-specific conjugated polymer nanoparticles†
- [4] Intramolecular charge transfer processes in donor–acceptor substituted vinyltetrahydropyrenes†‡
- [5] Non-covalent interaction, adsorption characteristics and solvent effect of procainamide anti-arrhythmias drug on silver and gold loaded silica surfaces: SERS spectroscopy, density functional theory and molecular docking investigations†
- [6] Acidity-triggered zwitterionic prodrug nano-carriers with AIE properties and amplification of oxidative stress for mitochondria-targeted cancer theranostics†
- [7] Front cover
- [8] Ultra-high rate capability of nanoporous carbon network@V2O5 sub-micron brick composite as a novel cathode material for asymmetric supercapacitors†
- [9] Diacetoxyscirpenol and some related compounds
- [10] The phase diagram of colloidal silica–PNIPAm core–shell nanogels†










